molecular formula C7H11NO4S B3370812 p-Toluidine sulphate (1:1) CAS No. 540-25-0

p-Toluidine sulphate (1:1)

Cat. No. B3370812
CAS RN: 540-25-0
M. Wt: 205.23 g/mol
InChI Key: JWDHUQFIBCVYRH-UHFFFAOYSA-N
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Description

P-Toluidine sulphate (1:1) is a compound with the molecular formula C7H11NO4S and a molecular weight of 205.23154 . It is also known as 4-Aminotoluene or 4-Methylaniline .


Synthesis Analysis

The synthesis of p-Toluidine involves the reduction of p-nitrotoluene . A specific method for the synthesis of p-Toluidine sulphate (1:1) involves the reaction of p-Toluidine with sulfuric acid .


Molecular Structure Analysis

The linear formula of p-Toluidine is CH3C6H4NH2 . The molecular structure of p-Toluidine sulphate (1:1) is not explicitly mentioned in the search results.


Chemical Reactions Analysis

P-Toluidine can undergo various chemical reactions. For instance, it reacts with formaldehyde to form Tröger’s base . In a study, p-Toluidine was oxidized by hydrogen peroxide in the presence of magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite at ambient temperature .


Physical And Chemical Properties Analysis

P-Toluidine is a white solid with an aromatic odor . It has a melting point of 44°C (111°F), a specific gravity of 1.046, and is very slightly soluble in water . It produces toxic oxides of nitrogen during combustion .

Mechanism of Action

The oxidation of p-Toluidine by hydrogen peroxide in the presence of M/NTS occurs rapidly, and 4,4′-dimethylazobenzene was formed in high yield compared to 4,4′-dimethylazoxybenzene .

Safety and Hazards

P-Toluidine is toxic if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects .

Future Directions

The unique properties of supported nanomaterials have attracted researchers to develop efficient catalytic materials in nanoscale . The environmental hazards resulting from the conventional manufacturing procedures for organic fine chemicals and intermediates by classical oxidation catalysis using mineral acids have forced chemical industries to seek less polluting processes . The oxidation activity of M/NTS catalyst was compared with M/NS catalyst, and it was found that titanium in the framework of M/NTS provided higher activity and selectivity .

properties

IUPAC Name

4-methylaniline;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N.H2O4S/c1-6-2-4-7(8)5-3-6;1-5(2,3)4/h2-5H,8H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDHUQFIBCVYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202312
Record name p-Toluidine sulphate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

540-25-0
Record name Benzenamine, 4-methyl-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=540-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Toluidine sulphate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Toluidine sulphate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-toluidine sulphate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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